E3 Ligase Specificity: IAP Recruitment vs. VHL or CRBN Ligands
E3 ligase Ligand 14 (CST 530, Phenol) functions as an IAP-recruiting module, targeting XIAP and cIAP E3 ligases, as distinct from VHL ligands (e.g., VH032) and CRBN ligands (e.g., thalidomide, pomalidomide) . This IAP specificity provides an alternative degradation pathway when VHL- or CRBN-mediated degradation is ineffective due to low ligase expression in target tissues, subcellular localization mismatch, or intrinsic resistance mechanisms [1]. The compound's phenol handle enables direct conjugation to linkers without additional functionalization steps .
| Evidence Dimension | E3 ligase recruitment specificity |
|---|---|
| Target Compound Data | Recruits IAP E3 ligases (XIAP and cIAP) via functionalized IAP ligand scaffold |
| Comparator Or Baseline | VHL ligands (e.g., VH032) recruit VHL E3 ligase; CRBN ligands (e.g., pomalidomide) recruit Cereblon E3 ligase [1] |
| Quantified Difference | Qualitative: Distinct E3 ligase families with different tissue expression, subcellular localization, and substrate accessibility profiles [1] |
| Conditions | PROTAC ternary complex formation and target protein ubiquitination |
Why This Matters
Selection of the appropriate E3 ligase ligand determines whether a PROTAC can effectively degrade the target protein in the intended cellular context; IAP ligands offer an alternative pathway when VHL or CRBN recruitment fails to produce degradation.
- [1] BOC Sciences. CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project. View Source
